molecular formula C7H8O B1626251 Benzyl alcohol-alpha-13C CAS No. 54522-91-7

Benzyl alcohol-alpha-13C

Cat. No. B1626251
Key on ui cas rn: 54522-91-7
M. Wt: 109.13 g/mol
InChI Key: WVDDGKGOMKODPV-PTQBSOBMSA-N
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Patent
US03944531

Procedure details

In a manner analogous to Example 8, 2,4-dichloro-phenol is reacted with 1-bromo-3,7-dimethyl-octa-2,6-diene to produce 2,4-dichloro-phenyl 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5368) and benzyl alcohol is reacted with 1-bromo- 3,7-dimethyl-octa-2,6-diene to produce 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5095).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][CH:12]=[C:13]([CH3:20])[CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18]>>[CH3:20][C:13]([CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18])=[CH:12][CH2:11][O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1].[CH2:20]([OH:9])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(CCC=C(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC1=C(C=C(C=C1)Cl)Cl)CCC=C(C)C
Name
Type
product
Smiles
C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03944531

Procedure details

In a manner analogous to Example 8, 2,4-dichloro-phenol is reacted with 1-bromo-3,7-dimethyl-octa-2,6-diene to produce 2,4-dichloro-phenyl 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5368) and benzyl alcohol is reacted with 1-bromo- 3,7-dimethyl-octa-2,6-diene to produce 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5095).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][CH:12]=[C:13]([CH3:20])[CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18]>>[CH3:20][C:13]([CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18])=[CH:12][CH2:11][O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1].[CH2:20]([OH:9])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(CCC=C(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC1=C(C=C(C=C1)Cl)Cl)CCC=C(C)C
Name
Type
product
Smiles
C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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